5-Chloro-4-fluoropyridin-2-OL
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Overview
Description
5-Chloro-4-fluoropyridin-2-OL is a fluorinated pyridine derivative. Pyridine derivatives are known for their significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical and physical properties to this compound, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoropyridin-2-OL typically involves the selective fluorination and chlorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by treatment with sodium nitrite in hydrofluoric acid . Another approach involves the treatment of commercially available chlorinated and fluorinated pyridines with sodium methoxide, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoropyridin-2-OL undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.
Cyclization: It can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide, potassium carbonate, and other strong bases are commonly used.
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Major Products Formed
Nucleophilic substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridines.
Scientific Research Applications
5-Chloro-4-fluoropyridin-2-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the development of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-4-fluoropyridin-2-OL is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for selective interactions in various chemical and biological processes .
Properties
CAS No. |
1227571-77-8 |
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Molecular Formula |
C5H3ClFNO |
Molecular Weight |
147.53 g/mol |
IUPAC Name |
5-chloro-4-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClFNO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) |
InChI Key |
JDTSYOJISGGXQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CNC1=O)Cl)F |
Origin of Product |
United States |
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